1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene
CAS No.:
Cat. No.: VC20437052
Molecular Formula: C9H11BrO2S
Molecular Weight: 263.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11BrO2S |
---|---|
Molecular Weight | 263.15 g/mol |
IUPAC Name | 1-(bromomethyl)-4-(methylsulfonylmethyl)benzene |
Standard InChI | InChI=1S/C9H11BrO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
Standard InChI Key | NQWUBCRXHMTSAM-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)CC1=CC=C(C=C1)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Analysis
The molecular formula of 1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene is C9H11BrO2S, with a molecular weight of 263.21 g/mol. The benzene ring’s para-substitution pattern minimizes steric hindrance and electronic interactions between the bromomethyl and methanesulfonylmethyl groups. The bromomethyl group acts as a potent electrophile, while the methanesulfonylmethyl group contributes polar characteristics due to the sulfonyl moiety’s strong electron-withdrawing nature .
Table 1: Comparative Molecular Data for Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
1-Bromo-4-(methylsulfonyl)benzene | 3466-32-8 | C7H7BrO2S | 235.10 |
1-Methyl-4-(methylsulfonyl)benzene | 3185-99-7 | C8H10O2S | 170.23 |
Target Compound | - | C9H11BrO2S | 263.21 |
Synthesis and Reaction Pathways
Hypothetical Synthetic Routes
While no explicit synthesis of 1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene is documented in the provided sources, plausible routes can be extrapolated from methods used for analogous compounds:
Bromination of 4-(Methanesulfonylmethyl)toluene
A two-step process could involve:
-
Sulfonation of 4-methylbenzyl bromide: Reaction of 4-methylbenzyl bromide with methanesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
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Bromination: Radical bromination of the remaining methyl group using N-bromosuccinimide (NBS) under UV light .
Palladium-Catalyzed Coupling
Pd-catalyzed cross-coupling reactions, as demonstrated for 1-bromo-4-(methylsulfonyl)benzene , could be adapted. For example, a Suzuki-Miyaura coupling might install the methanesulfonylmethyl group onto a bromomethyl-substituted benzene precursor.
Table 2: Representative Reaction Conditions from Literature
Physicochemical Properties
Table 3: Experimental Data for Related Compounds
Chemical Reactivity and Applications
Electrophilic Reactivity
The bromomethyl group is susceptible to nucleophilic substitution (SN2), enabling alkylation reactions with amines, thiols, or alcohols. For instance, reaction with piperazine could yield bis-alkylated derivatives, as seen in the synthesis of 1-(4-(methylsulfonyl)phenyl)piperazine .
Sulfonyl Group Participation
The methanesulfonylmethyl group may engage in hydrogen bonding or act as a directing group in metal-catalyzed reactions. Its electron-withdrawing nature also stabilizes adjacent carbanions, facilitating deprotonation and subsequent functionalization.
Pharmaceutical Relevance
While direct applications of the target compound are undocumented, structurally related sulfonyl-containing aromatics are prevalent in drug discovery. For example, sulfonamides and sulfones are key motifs in COX-2 inhibitors and kinase inhibitors .
Hazard Statement | Precautionary Measure |
---|---|
H302 | Avoid ingestion |
H315 | Wear protective gloves |
H319 | Use eye protection |
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